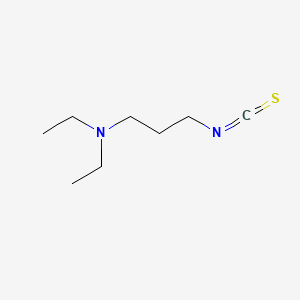

3-(Diethylamino)propyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-isothiocyanatopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S/c1-3-10(4-2)7-5-6-9-8-11/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBVKSLJBRCKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374234 | |

| Record name | N,N-Diethyl-3-isothiocyanato-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2626-52-0 | |

| Record name | N,N-Diethyl-3-isothiocyanato-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Diethylamino)propyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Diethylamino)propyl isothiocyanate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological significance of 3-(Diethylamino)propyl isothiocyanate. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical Properties

This compound is a bifunctional molecule featuring a reactive isothiocyanate group and a tertiary amine. These functionalities impart distinct chemical characteristics relevant to its application in synthesis and potential biological interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆N₂S | --INVALID-LINK-- |

| Molecular Weight | 172.29 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Density | 0.954 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 95 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.5000 | --INVALID-LINK-- |

| Flash Point | >110 °C (>230 °F) - closed cup | --INVALID-LINK-- |

| CAS Number | 2626-52-0 | --INVALID-LINK-- |

| IUPAC Name | N,N-diethyl-3-isothiocyanatopropan-1-amine | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through the reaction of the corresponding primary amine, 3-(diethylamino)propylamine, with a thiocarbonylating agent. A common and effective method involves the in-situ formation of a dithiocarbamate salt followed by desulfurization.

Representative Synthesis Protocol

This protocol is a representative example based on established methods for isothiocyanate synthesis from primary amines and carbon disulfide.[1][2][3][4][5]

Materials:

-

3-(Diethylamino)propylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

A desulfurylating agent (e.g., tosyl chloride, di-tert-butyl dicarbonate (Boc₂O))

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(diethylamino)propylamine in anhydrous DCM.

-

Add one equivalent of triethylamine to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a slight excess (e.g., 1.1 equivalents) of carbon disulfide dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 1-2 hours to ensure the complete formation of the dithiocarbamate salt intermediate.

-

Cool the reaction mixture again in an ice bath.

-

Add a solution of the desulfurylating agent (e.g., one equivalent of tosyl chloride) in anhydrous DCM dropwise.

-

Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow for this compound.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Representative ¹H and ¹³C NMR Protocol:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).[6]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans will be required compared to the ¹H spectrum. The isothiocyanate carbon signal may be broad.[7]

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic isothiocyanate functional group.

Representative FT-IR Protocol:

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

-

Record a background spectrum.

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

The characteristic strong and broad absorption band for the isothiocyanate (-N=C=S) group is expected in the region of 2200-2000 cm⁻¹.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern, confirming the identity and purity of the compound.

Representative GC-MS Protocol:

-

Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.[10]

-

The sample is vaporized and separated on a capillary column (e.g., a DB-5 type column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation.[10]

-

The separated components are then introduced into the mass spectrometer, typically using electron impact (EI) ionization at 70 eV.[10]

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records the abundance of each ion.

-

The resulting mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of isothiocyanates is well-known for its effects on cellular signaling pathways, particularly the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response.[11][12][13][14][15][16][17]

A study on the structurally similar compound, 3-morpholinopropyl isothiocyanate (3MP-ITC) , has demonstrated potent induction of the Nrf2-mediated antioxidant response.[18][19] This suggests that this compound may exhibit similar activity.

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[11][17] Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[12][13][15] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, upregulating the expression of antioxidant and detoxifying enzymes.[17][18]

Proposed activation of the Keap1-Nrf2 pathway by an isothiocyanate.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[20] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical with potential applications in organic synthesis and as a modulator of cellular signaling pathways. Its isothiocyanate functionality makes it a target for further investigation, particularly in the context of the Nrf2-mediated antioxidant response, which is a key area of interest in drug development for a variety of diseases characterized by oxidative stress. Researchers should proceed with appropriate safety precautions when handling this compound.

References

- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. repositorio.uam.es [repositorio.uam.es]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes | CoLab [colab.ws]

- 16. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. [PDF] 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 20. This compound | C8H16N2S | CID 2758240 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Diethylamino)propyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 3-(Diethylamino)propyl isothiocyanate, a compound of interest in synthetic chemistry and materials science. While direct applications in drug signaling pathways are not extensively documented, its utility as a chemical intermediate suggests potential roles in the synthesis of novel therapeutic agents and functional materials.

Core Molecular and Physical Properties

This compound is a chemical compound with the linear formula (CH₃CH₂)₂N(CH₂)₃NCS.[1] Its key quantitative properties are summarized below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 172.29 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₁₆N₂S | [2][3][4] |

| CAS Number | 2626-52-0 | [1][3] |

| Density | 0.954 g/mL at 25 °C | [1] |

| Boiling Point | 95 °C | [3] |

| Refractive Index | n20/D 1.5000 | [1] |

| Flash Point | > 110 °C (>230 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Chemical Reactivity

Isothiocyanates are a class of compounds known for their versatile role in synthetic chemistry.[5] They are valuable precursors for a variety of chemical transformations. The synthesis of isothiocyanates, including this compound, can be broadly categorized based on the starting materials. A common method involves the reaction of primary amines with carbon disulfide.[5][6]

The general workflow for the synthesis of isothiocyanates from primary amines is a well-established protocol in organic chemistry.[6] This process typically involves the in-situ generation of a dithiocarbamate salt, which is then decomposed to yield the isothiocyanate.[6]

Potential Applications in Research and Development

While specific signaling pathways modulated by this compound are not well-defined in public literature, isothiocyanates as a class have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] For instance, other isothiocyanates like phenethyl isothiocyanate have been studied for their neuroprotective properties.[7]

The primary application of this compound appears to be as a synthetic intermediate. For example, it may be used in the synthesis of functionalized polymers. One study mentions its use to synthesize GCS-g-DEAP (glycol chitosan grafted with this compound groups).[1] Such functionalized biopolymers have potential applications in drug delivery and material science. For instance, chitosan-based films incorporating other isothiocyanates have been explored for applications such as food preservation.[8]

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin irritation and serious eye damage.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including eye shields, face shields, and gloves, should be used when handling this compound.[1] It is a combustible liquid and should be stored at 2-8°C.[1]

Conclusion

This compound is a chemical intermediate with well-characterized physical and chemical properties. While it is not directly implicated as a modulator of specific biological signaling pathways in the available literature, its role as a building block in the synthesis of more complex molecules and functionalized polymers is evident. Researchers and drug development professionals may find this compound valuable for creating novel materials and potential therapeutic agents. Further research into the biological activities of its derivatives could unveil new applications in medicine and biotechnology.

References

- 1. 3-(二乙基氨基)丙基异硫氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C8H16N2S | CID 2758240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2626-52-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 2626-52-0 [chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Functional Chitosan-Based Composite Film Incorporated with 3-(Methylthio) Propyl Isothiocyanate/α-Cyclodextrin Inclusion Complex for Chicken Meat Preservation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Diethylamino)propyl Isothiocyanate

CAS Number: 2626-52-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Diethylamino)propyl isothiocyanate (DEAP), a versatile bifunctional chemical compound. This document collates essential physicochemical data, safety information, and detailed experimental protocols for its application in bioconjugation, specifically in the modification of polysaccharides like glycol chitosan. Furthermore, it explores the potential biological activities and associated signaling pathways based on the known reactivity of the isothiocyanate functional group.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid characterized by the presence of a reactive isothiocyanate group (-N=C=S) and a tertiary amine. This unique structure allows for a range of chemical modifications and applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2626-52-0 | [1][2] |

| Molecular Formula | C₈H₁₆N₂S | [1][3] |

| Molecular Weight | 172.29 g/mol | [1][3] |

| Appearance | Liquid | [3] |

| Density | 0.954 g/mL at 25 °C | |

| Boiling Point | 95 °C | [4] |

| Refractive Index (n20/D) | 1.5000 | |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Storage Temperature | 2-8°C | |

| SMILES String | CCN(CC)CCCN=C=S | [1] |

| InChI Key | QPBVKSLJBRCKIF-UHFFFAOYSA-N | [1] |

Safety and Handling

DEAP is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound.

Table 2: GHS Hazard and Precautionary Statements

| Hazard Class | Code | Statement | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage | H318 | Causes serious eye damage | [3] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [3] |

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols and Applications

The primary utility of this compound in research lies in its ability to act as a coupling agent. The isothiocyanate group readily reacts with primary amines to form stable thiourea linkages. This reactivity is particularly useful for modifying biomolecules and polymers. One notable application is the grafting of DEAP onto glycol chitosan (GCS) to create novel functional biomaterials.

Synthesis of Glycol Chitosan-graft-3-(Diethylamino)propyl Isothiocyanate (GCS-g-DEAP)

The following is a representative protocol for the synthesis of a thiourea-linked glycol chitosan derivative. This procedure is based on established methods for the modification of chitosan and other polysaccharides with isothiocyanates.

Materials:

-

Glycol Chitosan (GCS)

-

This compound (DEAP)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dialysis tubing (MWCO 12-14 kDa)

-

Deionized water

-

Lyophilizer

Procedure:

-

Dissolution of Glycol Chitosan: Dissolve 1.0 g of glycol chitosan in 100 mL of deionized water. Stir the solution until the glycol chitosan is fully dissolved. Lyophilize the solution to obtain a fluffy, dry powder.

-

Reaction Setup: In a round-bottom flask, dissolve 200 mg of the lyophilized glycol chitosan in 20 mL of anhydrous DMSO. Stir the mixture under a nitrogen atmosphere until a clear solution is obtained.

-

Addition of DEAP: In a separate vial, dissolve a molar excess of this compound (e.g., a 5 to 10-fold molar excess relative to the amine groups on glycol chitosan) in 5 mL of anhydrous DMSO.

-

Reaction: Slowly add the DEAP solution to the glycol chitosan solution dropwise with continuous stirring.

-

Incubation: Allow the reaction to proceed at room temperature for 24-48 hours under a nitrogen atmosphere.

-

Purification:

-

Transfer the reaction mixture to a dialysis tube (MWCO 12-14 kDa).

-

Dialyze against a large volume of deionized water for 3-4 days, changing the water frequently to remove unreacted DEAP and DMSO.

-

-

Isolation of Product:

-

Freeze the purified solution at -80 °C.

-

Lyophilize the frozen solution to obtain the final product, GCS-g-DEAP, as a white or pale-yellow solid.

-

-

Characterization: The successful grafting can be confirmed by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (looking for the appearance of thiourea-related peaks) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of GCS-g-DEAP.

Potential Biological Activity and Signaling Pathways

One of the most studied signaling pathways modulated by isothiocyanates is the Keap1-Nrf2 pathway. This pathway is a critical regulator of the cellular antioxidant and detoxification response.

The Keap1-Nrf2 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as isothiocyanates, can react with reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Given its isothiocyanate functionality, it is plausible that this compound could also modulate this pathway.

Diagram of the Postulated Nrf2 Activation by an Isothiocyanate

Caption: Postulated activation of the Nrf2 pathway by an isothiocyanate.

Conclusion

This compound is a valuable chemical tool for researchers in various fields, particularly in materials science and drug development. Its bifunctional nature allows for the straightforward modification of amine-containing molecules and polymers, enabling the creation of novel materials with tailored properties. While its specific biological activities are yet to be fully elucidated, its chemical similarity to other well-studied isothiocyanates suggests a potential for interesting pharmacological effects, possibly through the modulation of key cellular signaling pathways like the Keap1-Nrf2 system. As with all reactive chemical compounds, appropriate safety precautions are paramount during its handling and use.

References

- 1. researchgate.net [researchgate.net]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. This compound | C8H16N2S | CID 2758240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Eco-friendly synthesis of chitosan and its medical application: from chitin extraction to nanoparticle preparation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Diethylamino)propyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(diethylamino)propyl isothiocyanate, a molecule of interest for various applications due to its reactive isothiocyanate functional group. This document details a representative synthetic protocol, thorough characterization data, and relevant chemical properties.

Introduction

This compound (DEAP-ITC) is an organic compound featuring a terminal isothiocyanate group and a tertiary amine. The isothiocyanate moiety is a versatile functional group known for its reactivity towards nucleophiles, particularly primary and secondary amines, to form thiourea derivatives. This reactivity makes isothiocyanates valuable building blocks in organic synthesis and key components in the development of bioactive molecules and materials. The presence of the diethylamino group in DEAP-ITC imparts specific solubility and basicity to the molecule, which can be advantageous in various synthetic and biological contexts.

Synthesis of this compound

The synthesis of this compound is typically achieved through the conversion of the corresponding primary amine, 3-(diethylamino)propan-1-amine. Several general methods exist for the synthesis of isothiocyanates from primary amines. A common and effective approach involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt, which is subsequently desulfurized to yield the isothiocyanate.

Representative Synthetic Protocol: Two-Step, One-Pot Synthesis from 3-(Diethylamino)propan-1-amine

This protocol is a representative method based on established procedures for the synthesis of alkyl isothiocyanates from primary amines.

Experimental Protocol:

Materials:

-

3-(Diethylamino)propan-1-amine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dithiocarbamate Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-(diethylamino)propan-1-amine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath. To this stirred solution, add carbon disulfide (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The formation of the triethylammonium dithiocarbamate salt can be monitored by TLC.

-

Desulfurization: Cool the reaction mixture back to 0 °C. Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution. After the addition, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC analysis.

-

Work-up and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the key analytical techniques and expected data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₆N₂S |

| Molecular Weight | 172.29 g/mol [1] |

| Appearance | Liquid[2] |

| Boiling Point | 95 °C |

| Density | 0.954 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.5000[3] |

| CAS Number | 2626-52-0[1] |

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by a strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| -N=C=S stretch | ~2100 (strong, sharp) |

| C-H stretch | ~2800-3000 |

| C-N stretch | ~1000-1200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms in the molecule. The expected chemical shifts (in ppm, relative to TMS) in CDCl₃ are:

-

A triplet corresponding to the methyl protons of the ethyl groups.

-

A quartet corresponding to the methylene protons of the ethyl groups.

-

Multiplets for the three methylene groups of the propyl chain.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments in the molecule. The isothiocyanate carbon typically appears in the range of 120-140 ppm.[1]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 172. The fragmentation pattern would likely involve cleavage of the propyl chain. The top three peaks observed in GC-MS analysis are at m/z values of 86, 72, and 58.[1]

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow, from the selection of starting materials to the final confirmation of the product's identity and purity.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

While specific biological activities or signaling pathways for this compound are not extensively documented in publicly available literature, isothiocyanates as a class are of significant interest to the scientific community. Many naturally occurring and synthetic isothiocyanates exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] These activities are often attributed to the ability of the isothiocyanate group to react with biological nucleophiles, such as cysteine residues in proteins.

The diethylaminopropyl moiety in DEAP-ITC could serve as a handle for further chemical modifications or to modulate the pharmacokinetic properties of a parent molecule. Researchers and drug development professionals can utilize this compound as a versatile building block for:

-

Synthesis of Novel Thiourea Derivatives: By reacting with various primary and secondary amines, a library of thiourea compounds with potential biological activities can be generated.

-

Bioconjugation: The isothiocyanate group can be used to label biomolecules, such as proteins and antibodies, with a tag containing a tertiary amine.

-

Material Science: Incorporation of this molecule into polymers can introduce reactive sites for further functionalization.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is harmful if swallowed and may cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The representative synthetic protocol offers a reliable method for its preparation from readily available starting materials. The detailed characterization data will aid researchers in confirming the identity and purity of the synthesized compound. While specific biological applications for this particular molecule are yet to be fully explored, its chemical properties make it a valuable tool for medicinal chemists and material scientists in the development of new functional molecules and materials.

References

- 1. This compound | C8H16N2S | CID 2758240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. regentsciences.lookchem.com [regentsciences.lookchem.com]

- 3. This compound 97 2626-52-0 [sigmaaldrich.com]

- 4. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Diethylamino)propyl isothiocyanate mechanism of action in biological systems

Disclaimer: This technical guide addresses the broader class of isothiocyanates, focusing on well-studied examples such as sulforaphane (SFN) and phenethyl isothiocyanate (PEITC). Despite extensive investigation, publicly available scientific literature does not currently provide a detailed mechanism of action specifically for 3-(Diethylamino)propyl isothiocyanate in biological systems. Its known application is primarily in the synthesis of drug delivery systems. The following information is presented as a comprehensive overview of the isothiocyanate class of compounds.

Introduction to Isothiocyanates

Isothiocyanates (ITCs) are a group of naturally occurring organosulfur compounds characterized by the functional group -N=C=S. They are derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables such as broccoli, cabbage, and watercress. Over the past few decades, ITCs have garnered significant attention from the scientific community for their potent chemopreventive, anti-inflammatory, and antimicrobial properties. Their mechanism of action is multifaceted, involving the modulation of a wide array of cellular signaling pathways.

Core Mechanism of Action: Covalent Modification of Proteins

The electrophilic carbon atom of the isothiocyanate group is highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity allows ITCs to form dithiocarbamate adducts, leading to the alteration of protein structure and function. This covalent modification is a key initial step in the cascade of cellular events triggered by ITCs.

Anticancer Mechanisms of Isothiocyanates

ITCs exert their anticancer effects through a variety of mechanisms that impact different stages of carcinogenesis, from initiation to metastasis.

Induction of Phase II Detoxification Enzymes

A primary mechanism of ITC-mediated chemoprevention is the induction of phase II detoxification enzymes, which are critical for neutralizing carcinogens and other xenobiotics. This induction is largely mediated by the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).

-

Signaling Pathway: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. ITCs react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiate the transcription of a battery of cytoprotective proteins, including:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1)

-

Glutathione S-transferases (GSTs)

-

Heme oxygenase-1 (HO-1)

-

UDP-glucuronosyltransferases (UGTs)

-

Figure 1: Nrf2-mediated induction of phase II enzymes by isothiocyanates.

Induction of Apoptosis

ITCs can selectively induce apoptosis in cancer cells while leaving normal cells relatively unharmed. This is achieved through both intrinsic and extrinsic apoptotic pathways.

-

Intrinsic Pathway: ITCs can induce mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm. This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis. The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is often shifted towards apoptosis by ITCs.

-

Extrinsic Pathway: Some ITCs have been shown to upregulate the expression of death receptors (e.g., Fas, TRAIL receptors) on the surface of cancer cells, making them more susceptible to apoptosis initiated by their respective ligands.

Cell Cycle Arrest

ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase. This is often associated with the modulation of key cell cycle regulatory proteins, such as:

-

Downregulation of cyclins (e.g., Cyclin B1)

-

Downregulation of cyclin-dependent kinases (e.g., Cdk1)

-

Inhibition of Cdc25 phosphatases

Inhibition of Angiogenesis

ITCs can suppress the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. This is achieved by inhibiting key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Anti-Metastatic Effects

ITCs can interfere with the metastatic cascade by inhibiting cancer cell migration and invasion. This is partly due to the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.

Anti-inflammatory Mechanisms of Isothiocyanates

Chronic inflammation is a key driver of many chronic diseases, including cancer. ITCs exhibit potent anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

-

Signaling Pathway: In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. ITCs can inhibit this pathway at multiple levels, including:

-

Inhibiting the IκB kinase (IKK) complex, preventing IκB phosphorylation.

-

Directly modifying NF-κB subunits, preventing their DNA binding.

-

Figure 2: Inhibition of the NF-κB signaling pathway by isothiocyanates.

Antimicrobial Mechanisms of Isothiocyanates

ITCs have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi. The primary mechanism is believed to be the disruption of cell membrane integrity and the inhibition of essential enzymes.

-

Membrane Disruption: The lipophilic nature of many ITCs allows them to partition into the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

-

Enzyme Inhibition: The electrophilic nature of ITCs allows them to react with and inactivate essential microbial enzymes, particularly those containing reactive thiol groups in their active sites, thereby disrupting critical metabolic processes.

Quantitative Data on Isothiocyanate Activity

The biological activity of isothiocyanates can vary significantly depending on their chemical structure. The following table summarizes the half-maximal inhibitory concentration (IC50) values for some well-studied ITCs against various cancer cell lines.

| Isothiocyanate | Cancer Cell Line | Assay | IC50 (µM) |

| Sulforaphane (SFN) | PC-3 (Prostate) | MTT Assay | 15-25 |

| Sulforaphane (SFN) | MCF-7 (Breast) | MTT Assay | 10-20 |

| Phenethyl Isothiocyanate (PEITC) | A549 (Lung) | MTT Assay | 5-10 |

| Phenethyl Isothiocyanate (PEITC) | HCT116 (Colon) | MTT Assay | 2.5-5 |

| Allyl Isothiocyanate (AITC) | T24 (Bladder) | Cell Proliferation | ~5 |

| Benzyl Isothiocyanate (BITC) | LNCaP (Prostate) | MTT Assay | ~2.5 |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Experimental Protocols

The study of isothiocyanate mechanisms involves a range of in vitro and in vivo experimental techniques.

In Vitro Cell-Based Assays

-

Cell Viability and Proliferation Assays:

-

MTT Assay: Measures the metabolic activity of cells as an indicator of cell viability.

-

Trypan Blue Exclusion Assay: Differentiates between viable and non-viable cells based on membrane integrity.

-

BrdU Incorporation Assay: Measures DNA synthesis as an indicator of cell proliferation.

-

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: Detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells by flow cytometry.

-

Caspase Activity Assays: Measures the activity of key apoptotic enzymes (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.

-

Western Blotting for Apoptotic Proteins: Detects changes in the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members).

-

-

Cell Cycle Analysis:

-

Propidium Iodide Staining and Flow Cytometry: Quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

-

Western Blotting:

-

Used to detect and quantify the expression levels of specific proteins in signaling pathways (e.g., Nrf2, Keap1, NF-κB, IκB, cyclins, Cdks).

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Measures the mRNA expression levels of target genes to assess transcriptional regulation.

-

-

Reporter Gene Assays:

-

Used to measure the transcriptional activity of transcription factors like Nrf2 (using an ARE-luciferase reporter) and NF-κB (using an NF-κB-luciferase reporter).

-

Figure 3: General experimental workflow for in vitro studies of isothiocyanates.

In Vivo Animal Studies

-

Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The effect of ITC administration (e.g., oral gavage, intraperitoneal injection) on tumor growth, angiogenesis, and metastasis is then evaluated.

-

Carcinogen-Induced Tumor Models: Animals are treated with a known carcinogen to induce tumor formation. The ability of ITCs to prevent or inhibit tumor development is assessed.

-

Immunohistochemistry (IHC): Used to examine the expression and localization of specific proteins within tumor tissues.

Application of this compound in Drug Delivery

While the intrinsic biological activity of this compound is not well-documented, it has been utilized in the development of intelligent drug delivery systems. Specifically, it has been grafted onto glycol chitosan to create a self-assembled, pH-responsive nanogel.[1]

-

Mechanism of the Nanogel: The diethylaminopropyl group has a pKa in the slightly acidic range. At physiological pH (7.4), this group is deprotonated and hydrophobic, contributing to the stability of the nanogel. In the acidic tumor microenvironment (pH ~6.8), the tertiary amine becomes protonated, leading to increased hydrophilicity and swelling of the nanogel. This pH-triggered change in the nanostructure facilitates the release of encapsulated anticancer drugs specifically at the tumor site, potentially increasing their efficacy and reducing systemic toxicity.

Conclusion

Isothiocyanates are a promising class of bioactive compounds with a diverse range of biological activities. Their ability to modulate key cellular signaling pathways involved in carcinogenesis, inflammation, and microbial survival makes them attractive candidates for the development of novel therapeutic and preventive agents. While the specific mechanism of action for many individual isothiocyanates, including this compound, remains to be fully elucidated, the general principles of their activity provide a solid foundation for future research and drug development efforts. Further investigation into the unique properties of different ITC derivatives will be crucial for harnessing their full therapeutic potential.

References

An In-depth Technical Guide on the Reactivity of 3-(Diethylamino)propyl Isothiocyanate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core principles governing the reaction between 3-(diethylamino)propyl isothiocyanate and primary amines. The formation of a thiourea linkage through this reaction is a fundamental transformation in organic synthesis, bioconjugation, and the development of novel therapeutic agents.

Core Principles and Reaction Mechanism

The reaction between an isothiocyanate (R-N=C=S) and a primary amine (R'-NH₂) yields an N,N'-disubstituted thiourea. This transformation is a robust and efficient nucleophilic addition reaction. The reaction proceeds via a straightforward mechanism where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group.[1][2] This initial attack forms a transient zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable, neutral thiourea product.[2]

The kinetics of this aminolysis can be complex, sometimes involving a second molecule of the amine to catalyze the prototropic rearrangement of the 1:1 intermediate.[3] Due to its efficiency and simplicity, the reaction is often considered a "click-type" reaction.[2]

For this compound, the reaction with a generic primary amine (R-NH₂) would proceed as follows:

Caption: Reaction of this compound with a primary amine.

The mechanism involves the nucleophilic attack of the amine on the central carbon of the isothiocyanate.

Caption: Logical workflow of the thiourea formation mechanism.

Factors Influencing Reactivity

Optimizing the reaction requires consideration of several factors that influence both the rate and yield.

-

Amine Nucleophilicity: The reactivity of the primary amine is a dominant factor. Aliphatic amines are generally more basic and reactive than aromatic amines.[4][5] Electron-donating groups (EDGs) on the amine increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups (EWGs) decrease nucleophilicity and slow the reaction down.[2]

-

Isothiocyanate Electrophilicity: The electrophilicity of the isothiocyanate's central carbon also affects the rate. EWGs on the isothiocyanate enhance its reactivity. Conversely, the alkyl chain of this compound is electron-donating, which slightly reduces its electrophilicity compared to aryl isothiocyanates.[6]

-

Steric Hindrance: Significant steric bulk on either the amine or near the isothiocyanate group can impede the nucleophilic attack, slowing the reaction.[2]

-

pH and Solvent: The reaction is highly pH-dependent. The amine must be in its non-protonated, free base form to be nucleophilic. For aliphatic amines, a pH of 8.5 to 9.5 is often optimal for modifications like those in protein conjugations.[4] Common solvents for this reaction include polar aprotics like tetrahydrofuran (THF), dichloromethane (DCM), and acetone, as well as alcohols.[2][7]

-

Temperature: While many reactions proceed smoothly at room temperature, heating can be used to accelerate reactions involving less reactive partners.[2] However, excessive heat may lead to side products.

Quantitative Data Presentation

The yield of thiourea synthesis is generally high, often quantitative, especially under optimized conditions. The following table summarizes representative data for the reaction of various isothiocyanates with primary amines, illustrating the impact of reaction conditions and reactant electronics.

| Isothiocyanate | Amine | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1-Naphthyl Isothiocyanate | 1,4-Phenylenediamine | DCM | Reflux | 28 h | 95 | [7] |

| 1-Naphthyl Isothiocyanate | 1,3-Phenylenediamine | DCM | Reflux | 24 h | 82 | [7] |

| Phenyl Isothiocyanate | Aniline Derivatives | Ethanol | Reflux | 10 h | 75-90 | [8] |

| 4-Chlorophenyl Isothiocyanate | Various Anilines | Solvent-free | Grinding | 5-40 min | 89-98 | [6] |

| Alkyl Isothiocyanates | Alkyl/Aryl Amines | One-pot | RT | - | up to 95 | [9] |

Note: Data is for structurally similar compounds and serves to illustrate general principles. Specific yields for this compound may vary.

Experimental Protocols

This section provides a detailed, generalized methodology for the synthesis of an N,N'-disubstituted thiourea from this compound and a primary amine in a laboratory setting.

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-

Primary amine (1.0 mmol, 1.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Rotary evaporator

-

Purification supplies (silica gel for column chromatography, or recrystallization solvents like ethanol)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add the primary amine (1.0 mmol). Dissolve the amine in 10 mL of anhydrous THF.

-

Addition of Isothiocyanate: While stirring the amine solution at room temperature, add this compound (1.0 mmol) dropwise.

-

Reaction Monitoring: Stir the resulting mixture at room temperature.[2] Monitor the progress of the reaction by TLC, typically using a hexane/ethyl acetate mixture as the eluent. The reaction is often complete within 1-2 hours, evidenced by the consumption of the starting amine.[2]

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The crude product will remain as a solid or oil.

-

Purification:

-

If the product is a solid: The crude solid can often be purified by recrystallization from a suitable solvent, such as ethanol.[6]

-

If the product is an oil or impure solid: Purify the crude material using flash column chromatography on silica gel. The appropriate solvent system should be determined by TLC analysis.

-

Caption: Detailed experimental workflow for thiourea synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. reddit.com [reddit.com]

- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 9. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

An In-depth Technical Guide on the Solubility of 3-(Diethylamino)propyl isothiocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Diethylamino)propyl isothiocyanate. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a strong theoretical framework based on the general solubility of aliphatic isothiocyanates, detailed experimental protocols for determining solubility, and relevant physicochemical properties.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂S | PubChem |

| Molecular Weight | 172.29 g/mol | PubChem |

| Appearance | Liquid | Shenzhen Regent Biochemistry Tech Co., Ltd. |

| Density | 0.954 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.500 (lit.) | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Predicted Solubility Profile

Based on its structure, this compound possesses both polar and non-polar characteristics. The diethylamino group and the isothiocyanate group introduce polarity, while the propyl chain is non-polar. This amphiphilic nature suggests its solubility will vary across a range of organic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polar functional groups suggest good solubility in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the isothiocyanate and diethylamino moieties.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is expected to be good in alcohols due to the potential for hydrogen bonding with the nitrogen and sulfur atoms. However, the non-polar alkyl chain may limit miscibility in highly polar protic solvents like water.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the diethyl and propyl alkyl groups suggests that there will be some degree of solubility in non-polar solvents through van der Waals interactions. Generally, isothiocyanates show solubility in non-polar organic solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated in these solvents, which are effective at dissolving a wide range of organic compounds.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following describes a common method for determining the solubility of a liquid compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, ethanol, acetonitrile, hexane, toluene, dichloromethane)

-

Glass vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Shaking incubator or orbital shaker

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved micro-droplets.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that is within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting value is the solubility of this compound in the specific organic solvent at the tested temperature, typically expressed in mg/mL or mol/L.

-

Visualizations

The synthesis of isothiocyanates, including this compound, often proceeds via the formation of a dithiocarbamate intermediate followed by desulfurization.

Caption: General synthesis workflow for isothiocyanates.

The following diagram illustrates the key steps in experimentally determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Applications in Drug Development

Isothiocyanates are a class of compounds with recognized biological activity, including antimicrobial and anticancer properties. The thioamide group, present in the isothiocyanate moiety, is a valuable functional group in drug design. The diethylamino group in this compound can enhance water solubility and allow for the formation of salts, which are often preferred in pharmaceutical formulations. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and in vitro/in vivo testing during the drug discovery and development process.

Stability and Storage of 3-(Diethylamino)propyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and optimal storage conditions for 3-(Diethylamino)propyl isothiocyanate. Due to the reactive nature of the isothiocyanate functional group, proper handling and storage are critical to ensure the compound's integrity and purity for research and development applications. This document outlines recommended storage conditions, potential degradation pathways, and general protocols for stability assessment.

Core Stability and Storage Recommendations

The following tables summarize the key physical properties and recommended storage and handling conditions for this compound based on available safety data sheets and product information.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 2626-52-0 |

| Molecular Formula | C8H16N2S |

| Molecular Weight | 172.29 g/mol |

| Appearance | Colorless liquid |

| Density | 0.954 g/mL at 25 °C |

| Boiling Point | 94-95 °C at 3.5 mmHg |

| Flash Point | >110 °C (>230 °F) - closed cup |

| Refractive Index | n20/D 1.5000 |

Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C[1] | To minimize degradation and maintain chemical stability. |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Tightly-closed, light-resistant container (e.g., amber glass bottle). | To protect from moisture and light, which can promote degradation. |

| Location | Cool, dry, well-ventilated area. | To ensure a stable environment and prevent accumulation of potentially harmful vapors. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, water, alcohols, and amines. | Isothiocyanates are reactive and can undergo vigorous reactions with these substances. |

| Handling | Handle in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). | The compound is classified as corrosive, toxic, and an irritant[2]. |

Understanding the Stability of this compound

Degradation Pathways

Isothiocyanates are susceptible to degradation, particularly in the presence of water and at elevated temperatures. The main degradation products are the corresponding amine and N,N'-disubstituted thioureas. The stability of isothiocyanates is also influenced by pH.

Experimental Protocols for Stability Assessment

A definitive, published stability-indicating assay for this compound is not available. However, a general protocol can be established based on common analytical techniques used for purity assessment of isothiocyanates, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

General Stability Testing Protocol Workflow

The following workflow outlines the steps for a forced degradation study to assess the stability of this compound.

Methodologies for Key Experiments

1. Preparation of Stressed Samples:

-

Thermal Stress: Store the compound at elevated temperatures (e.g., 40°C, 60°C) in a calibrated oven.

-

Hydrolytic Stress: Dissolve the compound in aqueous solutions at different pH values (e.g., pH 2, 7, 9) and store at a controlled temperature.

-

Oxidative Stress: Treat the compound with an oxidizing agent, such as hydrogen peroxide, in a suitable solvent.

-

Photostability: Expose the compound to a controlled light source (e.g., a photostability chamber).

2. Analytical Method: A reverse-phase HPLC method with UV detection would be a suitable starting point for a stability-indicating assay.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector set at a wavelength where the isothiocyanate chromophore absorbs (typically around 240-250 nm).

-

Analysis: The percentage of the parent compound remaining at each time point is calculated. The formation of degradation products can be monitored by the appearance of new peaks in the chromatogram. Peak purity analysis should be performed to ensure that the parent peak is not co-eluting with any degradants.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis, particularly for identifying volatile degradation products.

Conclusion

This compound is a reactive compound that requires careful handling and storage to maintain its integrity. The primary stability concerns are exposure to moisture, elevated temperatures, and incompatible substances. For critical applications, it is recommended to perform stability studies under conditions that mimic the intended use and storage to ensure the compound's suitability. While detailed public data on its degradation kinetics is limited, the information provided in this guide serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

An In-Depth Technical Guide to Protein Modification with 3-(Diethylamino)propyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 3-(diethylamino)propyl isothiocyanate (DEAPITC) for the chemical modification of proteins. It covers the fundamental chemistry, experimental protocols, data analysis, and potential applications of this versatile reagent in life sciences and drug development.

Introduction to this compound (DEAPITC)

This compound is a chemical reagent featuring a reactive isothiocyanate (-N=C=S) group and a tertiary amine-containing side chain. The isothiocyanate moiety allows for covalent conjugation to proteins, primarily through reaction with nucleophilic residues, while the diethylaminopropyl group can impart unique physicochemical properties to the modified protein, such as altered charge and hydrophilicity.

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of DEAPITC.[1]

| Property | Value |

| Chemical Formula | C₈H₁₆N₂S |

| Molecular Weight | 172.29 g/mol [1] |

| CAS Number | 2626-52-0[1] |

| Appearance | Liquid |

| Density | 0.954 g/mL at 25 °C |

| Refractive Index | n20/D 1.5000 |

| Storage Temperature | 2-8°C |

Mechanism of Protein Modification

The primary mechanism of protein modification by DEAPITC involves the reaction of the electrophilic carbon atom of the isothiocyanate group with nucleophilic side chains of amino acid residues. The most common targets are the primary amino groups of lysine residues and the N-terminal α-amino group, as well as the thiol group of cysteine residues.

-

Reaction with Amines (Lysine, N-terminus): The reaction with a primary amine results in the formation of a stable thiourea linkage.[2] This reaction is highly dependent on pH, with alkaline conditions (pH > 8.5) favoring the deprotonation of the amine group, thereby increasing its nucleophilicity and reaction rate.[3][4]

-

Reaction with Thiols (Cysteine): Isothiocyanates can also react with the thiol group of cysteine to form a dithiocarbamate adduct. This reaction is generally more favorable at a neutral to slightly acidic pH. However, the stability of the dithiocarbamate linkage can be lower than that of the thiourea bond, and in the presence of amines, the isothiocyanate moiety may be transferred to form the more stable thiourea linkage.

Reaction Scheme

Caption: General reaction schemes for the modification of proteins by an isothiocyanate.

Experimental Protocols

While specific protocols for DEAPITC are not widely published, the following general procedure, adapted from established protocols for other isothiocyanates like FITC, can be used as a starting point.[4][5][6] Optimization of reaction conditions, such as stoichiometry and incubation time, is recommended for each specific protein.

Materials

-

Protein of interest

-

This compound (DEAPITC)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25) or dialysis cassettes

-

Phosphate-buffered saline (PBS), pH 7.4

Protocol for Protein Labeling

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.

-

If the protein solution contains primary amines (e.g., Tris buffer) or sodium azide, dialyze it against the reaction buffer before proceeding.[4]

-

-

DEAPITC Solution Preparation:

-

Immediately before use, dissolve DEAPITC in anhydrous DMSO to a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Slowly add the desired molar excess of the DEAPITC solution to the protein solution while gently stirring. A starting point is a 10- to 20-fold molar excess of DEAPITC to protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted DEAPITC.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove unreacted DEAPITC and byproducts by gel filtration chromatography (e.g., Sephadex G-25 column) equilibrated with PBS or by extensive dialysis against PBS.

-

Experimental Workflow Diagram

Caption: Workflow for the modification of proteins with DEAPITC.

Data Presentation and Analysis

The extent of protein modification can be assessed using various analytical techniques. Mass spectrometry is a powerful tool for confirming covalent modification and identifying the specific sites of labeling.

Mass Spectrometry Analysis

Modification of a protein with DEAPITC results in a characteristic mass shift that can be detected by mass spectrometry. The theoretical mass increase upon conjugation is 172.29 Da.

Table 1: Theoretical Mass Shifts for DEAPITC Modification

| Modification | Mass Shift (Da) |

| Single DEAPITC addition | +172.29 |

| Double DEAPITC addition | +344.58 |

Analysis of intact protein by techniques like ESI-MS can confirm the overall degree of labeling. To identify specific modification sites, the protein is typically digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The fragmentation pattern of a modified peptide will contain the mass of the DEAPITC adduct on specific fragment ions, allowing for precise localization of the modification.

Mass Spectrometry Data Interpretation Workflow

Caption: Workflow for identifying DEAPITC modification sites by mass spectrometry.

Applications in Research and Drug Development

While specific applications of DEAPITC are not extensively documented in the literature, the unique properties of this reagent suggest its utility in several areas of protein science and drug development.

Probing Protein Structure and Interactions

The introduction of the positively charged tertiary amine can alter the local electrostatic environment of the protein surface. This can be used to:

-

Map surface accessibility: The extent of labeling of different residues can provide information about their solvent exposure.

-

Investigate protein-protein interactions: Changes in the labeling pattern upon complex formation can reveal interaction interfaces. The tertiary amine may also be used in cross-linking studies.

Modulating Protein Properties

The addition of the diethylaminopropyl group can be used to:

-

Enhance protein solubility: The charged nature of the tertiary amine may improve the solubility of some proteins.

-

Alter cellular uptake: The introduction of positive charges can influence the interaction of the protein with cell membranes, potentially enhancing cellular uptake.[7]

Potential Signaling Pathway Application: Studying Protein Kinase Cascades

Although no specific signaling pathway studies using DEAPITC have been reported, a hypothetical application could involve the modification of a protein within a kinase cascade to study its interactions and regulation. For example, modifying a scaffold protein could alter its binding to specific kinases or phosphatases, allowing for the dissection of signaling events.

Caption: Hypothetical signaling pathway involving a DEAPITC-modified scaffold protein.

Conclusion

This compound is a promising reagent for protein modification, offering a means to introduce a tertiary amine functionality onto protein surfaces. This guide provides a foundational understanding of its chemistry, along with adaptable protocols for its use. Further research is needed to fully characterize the reaction kinetics and explore the full range of applications for DEAPITC-modified proteins in basic research and therapeutic development.

References

- 1. This compound | C8H16N2S | CID 2758240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 3. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 6. assaygenie.com [assaygenie.com]

- 7. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Labeling Peptides with 3-(Diethylamino)propyl isothiocyanate (DEAP-ITC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Diethylamino)propyl isothiocyanate (DEAP-ITC) is a chemical reagent used for the covalent labeling of peptides and proteins. The isothiocyanate group (-N=C=S) of DEAP-ITC reacts readily with primary amino groups, such as the N-terminal alpha-amino group of a peptide and the epsilon-amino group of lysine residues, to form a stable thiourea linkage. The diethylaminopropyl moiety introduces a tertiary amine group, which can confer specific charge characteristics and potentially enhance the solubility or cell permeability of the labeled peptide. This labeling strategy is valuable in various research and drug development applications, including peptide tracking, cellular uptake studies, and the development of targeted therapeutic or diagnostic agents.

These application notes provide a detailed protocol for the efficient labeling of peptides with DEAP-ITC, including methods for purification and characterization of the labeled product.

Experimental Protocols

Materials and Reagents:

-

Peptide of interest (with at least one primary amine)

-

This compound (DEAP-ITC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Reverse-phase HPLC system

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

-

Lyophilizer

Protocol for DEAP-ITC Labeling of Peptides in Solution:

This protocol is designed for labeling a peptide in solution. The reaction conditions may require optimization depending on the specific properties of the peptide.

-

Peptide Dissolution: Dissolve the peptide in a suitable solvent. A concentration of approximately 1-2 mg/mL is a good starting point. The choice of solvent will depend on the peptide's solubility. Anhydrous DMF or DMSO are commonly used.

-

Reagent Preparation:

-

Prepare a stock solution of DEAP-ITC in anhydrous DMF or DMSO. A 10-fold molar excess of DEAP-ITC relative to the peptide is recommended as a starting point.

-

Prepare a stock solution of a non-nucleophilic base, such as DIPEA or TEA, in the same solvent. The reaction is typically performed at a slightly basic pH to ensure the primary amino groups of the peptide are deprotonated and thus more nucleophilic.

-

-

Labeling Reaction:

-

To the dissolved peptide, add the base (DIPEA or TEA) to achieve a final concentration that ensures the reaction mixture is basic. A 2-5 molar excess of base over the peptide is generally sufficient.

-

Add the DEAP-ITC solution to the peptide solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight in the dark to prevent any potential photodegradation. The reaction progress can be monitored by analytical HPLC-MS.

-

-

Reaction Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any excess DEAP-ITC.

-

Purification of the Labeled Peptide:

-

Acidify the reaction mixture with a small amount of TFA (e.g., to a final concentration of 0.1%) to protonate the labeled peptide and prepare it for reverse-phase HPLC.

-

Purify the DEAP-ITC labeled peptide using a semi-preparative or preparative reverse-phase HPLC system.[1] A C18 column is commonly used for peptide purification.[1]

-

Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to elute the peptide. The labeled peptide will typically have a longer retention time than the unlabeled peptide due to the hydrophobicity of the DEAP-ITC label.

-

Collect the fractions containing the desired labeled peptide, identified by monitoring the absorbance at a suitable wavelength (e.g., 214 nm for the peptide bond).

-

-